3,3-Dimethoxypropionaldehyde

Catalog No.
S569805
CAS No.
19060-10-7
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethoxypropionaldehyde

CAS Number

19060-10-7

Product Name

3,3-Dimethoxypropionaldehyde

IUPAC Name

3,3-dimethoxypropanal

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-7-5(8-2)3-4-6/h4-5H,3H2,1-2H3

InChI Key

KXVQJIFNPZJOTG-UHFFFAOYSA-N

SMILES

COC(CC=O)OC

Synonyms

3,3-dimethoxypropionaldehyde

Canonical SMILES

COC(CC=O)OC

Synthesis and Characterization:

3,3-Dimethoxypropionaldehyde is a relatively simple molecule with the formula C₂H₆O₃. Despite its apparent simplicity, its synthesis can be achieved through various methods, making it a valuable intermediate for further chemical transformations. Research efforts have explored different synthetic routes, aiming to improve efficiency, yield, and overall process sustainability. For example, one study described the synthesis of 3,3-dimethoxypropionaldehyde from readily available starting materials using a Lewis acid catalyst, achieving good yields under mild reaction conditions [].

Applications in Organic Synthesis:

Due to its reactive functional groups (two methoxy groups and an aldehyde), 3,3-dimethoxypropionaldehyde serves as a versatile building block for the synthesis of more complex molecules. Research has explored its application in various organic reactions, including:

  • Aldol condensation: This reaction involves the condensation of an aldehyde or ketone with a nucleophile, typically an enolate. 3,3-Dimethoxypropionaldehyde can participate as the aldehyde component, leading to the formation of various aldol products with potential applications in drug discovery and material science [].
  • C-C bond formation reactions: The reactive aldehyde group allows for coupling reactions with various reagents to form new carbon-carbon bonds. This versatility enables the synthesis of complex molecules with diverse functionalities [].

3,3-Dimethoxypropionaldehyde is an organic compound with the molecular formula C5H10O3C_5H_{10}O_3 and a CAS number of 19060-10-7. It features a propionaldehyde backbone with two methoxy groups attached to the third carbon atom. This compound is recognized for its distinctive structure, which contributes to its reactivity and applications in various chemical processes. The presence of the aldehyde functional group allows for typical aldehyde reactions, such as oxidation and nucleophilic addition.

There is no scientific literature available on the mechanism of action of 3,3-dimethoxypropionaldehyde.

  • Due to the limited research on 3,3-dimethoxypropionaldehyde, its safety profile is unknown. It's advisable to handle it with caution in a laboratory setting, following standard procedures for unknown organic compounds.

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: Under certain conditions, 3,3-dimethoxypropionaldehyde can be oxidized to form carboxylic acids.
  • Condensation Reactions: It can also participate in condensation reactions with amines or alcohols to form imines or acetals, respectively.

The general reaction for nucleophilic addition can be represented as follows:

RCHO+RNuRCH(OH)RRCHO+R'Nu\rightarrow RCH(OH)R'

where RCHORCHO represents 3,3-dimethoxypropionaldehyde and RNuR'Nu is a nucleophile.

Several methods exist for synthesizing 3,3-dimethoxypropionaldehyde:

  • Methoxylation of Propionaldehyde: This method involves the reaction of propionaldehyde with methanol in the presence of an acid catalyst to introduce methoxy groups.
  • Reduction of 3,3-Dimethoxypropionic Acid: The corresponding acid can be reduced using reducing agents such as lithium aluminum hydride or borane to yield the aldehyde.
  • Using Dimethyl Sulfate: An alternative synthesis involves treating propionic acid with dimethyl sulfate followed by hydrolysis.

These methods highlight the versatility of synthetic approaches available for generating this compound.

3,3-Dimethoxypropionaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various medicinal compounds.
  • Agricultural Chemicals: Its derivatives may be employed in developing agrochemicals.
  • Flavoring Agents: Due to its aldehydic nature, it may also be utilized in flavoring and fragrance formulations.

Several compounds share structural similarities with 3,3-dimethoxypropionaldehyde. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
PropionaldehydeC3H6OC_3H_6OBasic aldehyde structure without methoxy groups
2-MethoxypropionaldehydeC4H8O2C_4H_8O2One methoxy group; different reactivity
3-MethoxybutanalC5H10OC_5H_{10}OLonger carbon chain; similar functional group

Uniqueness of 3,3-Dimethoxypropionaldehyde

The uniqueness of 3,3-dimethoxypropionaldehyde lies in its dual methoxy substituents at the same carbon atom, which significantly influences its chemical behavior compared to simpler aldehydes or those with single methoxy groups. This structural feature enhances its reactivity and potential applications in synthetic organic chemistry.

XLogP3

-0.5

Other CAS

19060-10-7

Wikipedia

3,3-Dimethoxypropionaldehyde

Dates

Modify: 2024-04-14

Explore Compound Types